molecular formula C20H17FO2 B14404142 3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol CAS No. 87559-70-4

3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol

Cat. No.: B14404142
CAS No.: 87559-70-4
M. Wt: 308.3 g/mol
InChI Key: MLCPZPOMXILTQO-UHFFFAOYSA-N
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Description

3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol: is a synthetic organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a fluorine atom, two methyl groups, and two hydroxyl groups attached to a tetraphene backbone. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-dione.

    Reduction: Formation of 3-fluoro-7,12-dimethyl-8,9-dihydrotetraphene.

    Substitution: Formation of 3-amino-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol.

Scientific Research Applications

3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors and altering their signaling pathways.

    DNA Intercalation: Intercalating into DNA and affecting its replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

87559-70-4

Molecular Formula

C20H17FO2

Molecular Weight

308.3 g/mol

IUPAC Name

3-fluoro-7,12-dimethyl-8,9-dihydrobenzo[a]anthracene-8,9-diol

InChI

InChI=1S/C20H17FO2/c1-10-15-7-8-17(22)20(23)19(15)11(2)14-5-3-12-9-13(21)4-6-16(12)18(10)14/h3-9,17,20,22-23H,1-2H3

InChI Key

MLCPZPOMXILTQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=C(C4=C1C(C(C=C4)O)O)C)C=CC(=C3)F

Origin of Product

United States

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